REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.[Cl:6][C:7]1[C:12]([CH3:13])=[C:11]([Cl:14])[N:10]2[N:15]=[CH:16][CH:17]=[C:9]2[N:8]=1.[OH-].[Na+].CN(C)[CH:22]=[O:23]>>[Cl:6][C:7]1[C:12]([CH3:13])=[C:11]([Cl:14])[N:10]2[N:15]=[CH:16][C:17]([CH:22]=[O:23])=[C:9]2[N:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=2N(C(=C1C)Cl)N=CC2
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A suspension prepared
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into ice
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
the dried precipitate was purified by silica gel chromatography (eluting with CH2Cl2→20% ethyl acetate/CH2Cl2)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=2N(C(=C1C)Cl)N=CC2C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.74 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |